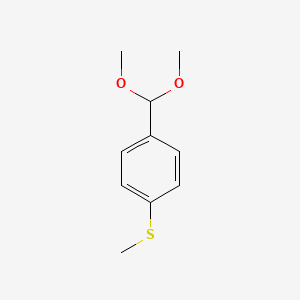

4-Dimethoxymethylphenyl methyl sulfide

Description

4-Dimethoxymethylphenyl methyl sulfide is an organosulfur compound with the molecular structure characterized by a phenyl ring substituted with a dimethoxymethyl group (–CH(OCH₃)₂) and a methyl sulfide (–S–CH₃) group. Organosulfur compounds like this are pivotal in catalysis, pharmaceuticals, and materials science due to their electronic and steric properties .

Properties

CAS No. |

100515-17-1 |

|---|---|

Molecular Formula |

C10H14O2S |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

1-(dimethoxymethyl)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C10H14O2S/c1-11-10(12-2)8-4-6-9(13-3)7-5-8/h4-7,10H,1-3H3 |

InChI Key |

MUEWUNUBHRREED-UHFFFAOYSA-N |

SMILES |

COC(C1=CC=C(C=C1)SC)OC |

Canonical SMILES |

COC(C1=CC=C(C=C1)SC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s physical properties and reactivity. Below is a comparative analysis with analogs:

Table 1: Physical Properties of Selected Aryl Methyl Sulfides

Key Observations :

Reactivity in Oxidation Reactions

Oxidation of aryl methyl sulfides to sulfoxides or sulfones is critical in synthetic chemistry. Substituents dictate reaction efficiency and selectivity:

Table 2: Catalytic Oxidation Performance of Aryl Methyl Sulfides

Inference for this compound :

- The dimethoxymethyl group would likely reduce oxidation rates due to steric hindrance and electron donation, requiring harsher conditions (e.g., higher temperature or stronger oxidants) compared to simpler analogs like methyl phenyl sulfide .

- Enzymatic oxidation (e.g., HAPMOPf) might retain high enantioselectivity but with lower conversion due to steric constraints .

Kinetic Parameters in Biocatalytic Reactions

The enzyme HAPMOPf from Pseudomonas fluorescens shows substrate-dependent activity:

Table 3: Kinetic Parameters of HAPMOPf for Sulfides

| Substrate | $ K_m $ (mM) | $ V_{max} $ (μM/min) | Catalytic Efficiency ($ k{cat}/Km $, M⁻¹s⁻¹) |

|---|---|---|---|

| Methyl phenyl sulfide | 2.5 | 0.45 | 180 |

| 4-Methoxy derivative | 4.1 (estimated) | 0.30 (estimated) | 73 (estimated) |

Implications :

- Bulky substituents (e.g., dimethoxymethyl) may increase $ Km $ (lower affinity) and reduce $ V{max} $, lowering catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.